Deisovalerylblastmycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

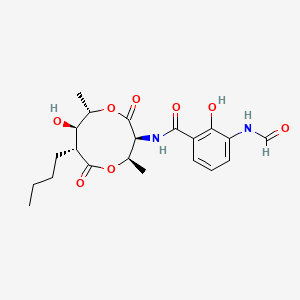

Deisovalerylblastmycin is an antifungal antibiotic that was isolated from the fermentation broth of Streptomyces sp.

Wissenschaftliche Forschungsanwendungen

Deisovalerylblastmycin is an antifungal antibiotic that was isolated from Streptomyces sp. 5140-A1 . It is less toxic to killfish than antimycin A-blastmycin antibiotics .

Synthesis of this compound

Methyl 3-O-benzoyl-2-C-butyl-2,5-dideoxy–β-l-arabinofuranoside (1 ) was converted to (2R,3R,4S)-4-(N-benzyloxycarbonyl-l-threonyloxy)-3-benzyloxy-2-butylpentanoic acid (8 ). Lactonization of 8 was conducted through the 2-pyridylthio ester 9 activated by silver perchlorate to afford the desired dilactone 10 (33% yield), which was transformed to the title compound .

Hsp70 Agonists

Some research has focused on heat shock protein 70s (Hsp70s) as potential therapeutic targets, leading to the synthesis of drug-like chaperone modulators . For example, a dihydropyrimidinone (DHPM) scaffold was demonstrated to be a multitarget-directed ligand that simultaneously addressed several enzymes involved in the Alzheimer's disease pathological cascade . Another study showed that treatment with MAL1-271 and some other analogues decreased α-syn aggregations in human neuroglioma cells .

Nitrogen-containing molecules

The four-membered cyclic amide ring system of β-lactams has evolved as the scaffold of choice in the design of many antibiotics, and it is also a valuable building block in organic synthesis . A range of conjugates with diverse pharmacological applications can be synthesized by incorporating the β-lactam structure as a key scaffold or utilizing it as an important building block for the synthesis of a variety of bioactive heterocycles . Besides antibiotics, β-lactams have other clinical applications; for example, clavulanic acids are β-lactamase inhibitors, and ezetimibe is a cholesterol absorption inhibitor .

Splenocins

Ten new 9-membered bis-lactones, splenocins A-J (1 –10 ), were isolated from a marine-derived Streptomyces species . The new compounds display potent biological activities, comparable to that of the corticosteroid dexamethasone, with IC50 values from 2–50 nanomolar in the splenocyte cytokine assay . This study provides the foundation for the optimization of these potent anti-inflammatory compounds for development in the treatment of asthma .

Other Bioactive compounds

Research on bioactive compounds from natural sources offers extensive application prospects . Compounds 7 showed exceptional photocytotoxicity against HeLa, MCF-7, and A549 cells, and compound 10 demonstrated significant photodynamic cytotoxicity against BEL-7402 and HepG2 cells . The antibacterial activity was also notable, with compounds 8 and 10 showing effectiveness against E. coli .

Unique Fatty Acids

Antibiotic curromycin A, produced by Streptomyces hygroscopicus and Streptomyces sp., has shown an inhibitory effect on human immunodeficiency virus replication . Antibiotics triedimycins A and B, which are closely related to curromycin, have been found in the culture of Streptomyces sp. MJ213-62F4 resembling Streptomyces melanosporofaciens . Both triedimycins exhibited weak antimicrobial activity against Micrococcus luteus FDA16 (MIC, 25 μg/mL) and Pseudomonas aeruginosa A3 (50 μg/mL) and had potent cytotoxicity to murine leukemia P388 cells (IC50 0.06 and 0.19 μg/mL) .

Antibacterial Extraction

Eigenschaften

CAS-Nummer |

60504-95-2 |

|---|---|

Molekularformel |

C21H28N2O8 |

Molekulargewicht |

436.5 g/mol |

IUPAC-Name |

N-[(2R,3S,6S,7R,8R)-8-butyl-7-hydroxy-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-3-yl]-3-formamido-2-hydroxybenzamide |

InChI |

InChI=1S/C21H28N2O8/c1-4-5-7-14-17(25)12(3)31-21(29)16(11(2)30-20(14)28)23-19(27)13-8-6-9-15(18(13)26)22-10-24/h6,8-12,14,16-17,25-26H,4-5,7H2,1-3H3,(H,22,24)(H,23,27)/t11-,12+,14-,16+,17+/m1/s1 |

InChI-Schlüssel |

RQVHZRRXZBBXMY-ZMNIPVBYSA-N |

SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O |

Isomerische SMILES |

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O |

Kanonische SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

60504-95-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Deisovalerylblastmycin; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.